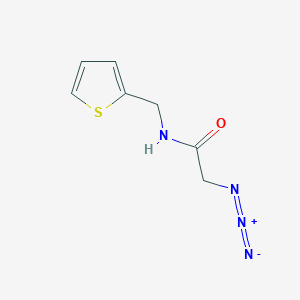
2-azido-N-(2-thienylmethyl)acetamide
概要
説明
2-azido-N-(2-thienylmethyl)acetamide is a versatile chemical compound utilized in various scientific research fields. This compound showcases immense potential in drug discovery, materials science, and organic synthesis.
準備方法
One common method includes the reaction of 2-thienylmethylamine with chloroacetyl chloride to form 2-chloro-N-(2-thienylmethyl)acetamide, which is then treated with sodium azide to yield 2-azido-N-(2-thienylmethyl)acetamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-azido-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like 1,4-dithiothreitol (DTT) or thioacetic acid.
Cycloaddition: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles, a reaction catalyzed by copper (I) (CuAAC, Sharpless-Meldal reaction).
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
2-azido-N-(2-thienylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds, including triazoles and amides.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Industry: The compound is used in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of 2-azido-N-(2-thienylmethyl)acetamide involves the reactivity of the azido group. In biological systems, the azido group can be reduced to an amine, which can then interact with various biomolecules. The compound can also undergo cycloaddition reactions, forming stable triazole rings that can modify the structure and function of target molecules .
類似化合物との比較
2-azido-N-(2-thienylmethyl)acetamide is similar to other azido compounds, such as α-azido ketones and azido polysaccharides. its unique structure, which includes a thienylmethyl group, provides distinct reactivity and applications. Similar compounds include:
α-azido ketones: Known for their versatility in synthesizing heterocyclic compounds.
Azido polysaccharides: Used in the modification of natural polymers for biomedical applications.
特性
IUPAC Name |
2-azido-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMLIVRCKHKKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















